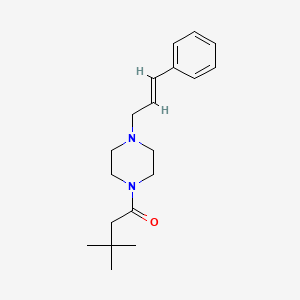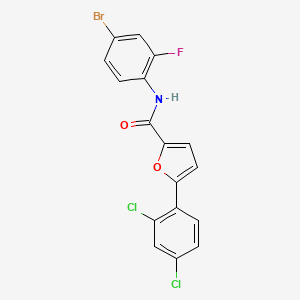
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazines, which are widely used in medicinal chemistry for the development of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth, inflammation, and oxidative stress. 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. It has also been found to modulate the activity of various enzymes involved in the generation of reactive oxygen species, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to reduce the levels of reactive oxygen species, thereby protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale studies. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has some limitations for lab experiments. It has low solubility in water, which may limit its bioavailability and effectiveness in vivo. In addition, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has not been extensively studied for its toxicity and safety profile, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of focus is the development of more potent and selective analogs of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine for the treatment of various diseases. Another area of focus is the elucidation of the mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, which may lead to the identification of new targets for drug development. Finally, the safety and toxicity profile of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine needs to be further investigated to determine its suitability for clinical use.
Conclusion:
In conclusion, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound with significant potential for therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been optimized to achieve high yields and purity, making it suitable for further research and development. However, further research is needed to fully understand the mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its safety and toxicity profile.
Synthesemethoden
The synthesis of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction between 1-(3,3-dimethylbutanoyl)piperazine and cinnamaldehyde in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism, leading to the formation of the final product, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. The synthesis of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-19(2,3)16-18(22)21-14-12-20(13-15-21)11-7-10-17-8-5-4-6-9-17/h4-10H,11-16H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQXQYANEJNAQL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)
![1-[4-(2-bromophenoxy)butyl]piperidine](/img/structure/B5036328.png)
![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5036331.png)

![N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5036354.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5036361.png)
![N-(4-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5036367.png)
![1-methyl-4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5036373.png)

![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-methoxybenzamide](/img/structure/B5036385.png)
![5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5036395.png)

![(2-{3-[3-(5-ethyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5036410.png)